2,4-Dibromo-5-fluoropyrimidine

Description

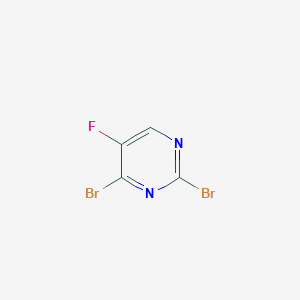

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2FN2/c5-3-2(7)1-8-4(6)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKFQQXANPBQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 2,4-Dibromo-5-fluoropyrimidine

Content Type: Technical Whitepaper / Synthetic Guide Subject: 2,4-Dibromo-5-fluoropyrimidine (CAS: 1372096-33-7) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of heterocyclic building blocks, This compound (DBFP) represents a high-value scaffold for the synthesis of bioactive fluorinated pyrimidines. While its chlorinated analog (2,4-dichloro-5-fluoropyrimidine) is more ubiquitous, DBFP offers distinct kinetic advantages. The presence of bromine atoms at the C2 and C4 positions provides superior leaving group ability (

This guide details the physicochemical profile, regioselective reactivity, and handling protocols for DBFP, serving as a blueprint for its integration into antiviral and antineoplastic drug discovery campaigns.

Physicochemical Profile: Vital Statistics

The following data establishes the identity and physical baseline for DBFP. Researchers must distinguish this compound from the more common dichloro- analog (CAS 2927-71-1).

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1372096-33-7 |

| Molecular Formula | |

| Molecular Weight | 255.87 g/mol |

| Physical State | Solid (White to pale yellow crystalline powder) |

| SMILES | FC1=CN=C(Br)N=C1Br |

| Solubility | Soluble in DCM, THF, DMF; sparingly soluble in non-polar alkanes.[1] |

| Storage | 2–8°C, Inert Atmosphere ( |

Chemo-Selectivity & Reactivity Landscape[3]

The utility of DBFP lies in its predictable yet tunable regioselectivity. The pyrimidine ring is electron-deficient, a property significantly amplified by the fluorine atom at C5.

The Electronic Bias (C4 vs. C2)

The reactivity difference between the C2 and C4 positions is the critical design parameter for synthetic planning:

-

C4 Position (Primary Electrophile): The C4 carbon is para-like relative to N1 and ortho-like relative to N3. The strong electron-withdrawing effect of the C5-fluorine atom inductively depletes electron density at C4, making it the "softest" and most electrophilic site.

-

C2 Position (Secondary Electrophile): While also activated by two adjacent nitrogens, the C2 position is generally less reactive than C4 in

processes due to the specific electronic vectors of the ring and the C5-F influence.

The Bromine Advantage

Substituting chlorine with bromine lowers the activation energy for oxidative addition (in Pd-catalysis) and nucleophilic attack.

-

Kinetics:

-

Metal-Halogen Exchange: The C-Br bond is significantly more labile toward Lithium-Halogen exchange than C-Cl, opening pathways to C4-lithiated species that can be trapped with electrophiles (aldehydes, acyl chlorides).

Reactivity Flowchart (Graphviz)

The following diagram maps the divergent synthetic pathways based on reaction conditions.

Figure 1: Regioselective pathways for this compound. Note the dominance of C4 reactivity under standard kinetic control.

Experimental Protocols

Protocol A: Synthesis of DBFP from 5-Fluorouracil

Rationale: This protocol converts the hydroxyl/lactam groups of 5-fluorouracil into bromides using phosphorus oxybromide (

Reagents:

-

5-Fluorouracil (1.0 eq)

-

Phosphorus Oxybromide (

) (2.5 - 3.0 eq) -

N,N-Diethylaniline (Catalytic/Base)

-

Solvent: Toluene or neat (melt)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

or -

Addition: Charge 5-fluorouracil and

under an inert atmosphere. Add N,N-diethylaniline (approx. 10 mol%) to catalyze the reaction and scavenge HBr. -

Reaction: Heat the mixture to 110–120°C. The suspension will slowly homogenize as the reaction proceeds. Maintain reflux for 4–6 hours.

-

Monitoring: Aliquot quench into MeOH and check via TLC (Hexane/EtOAc).

-

-

Quench (CRITICAL): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice/water with vigorous stirring. Warning:

hydrolysis is violently exothermic and releases HBr gas. -

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).

-

Purification: Wash combined organics with saturated

(to remove acid traces) and brine. Dry over

Protocol B: Regioselective C4-Amination ( )

Rationale: Exploiting the higher electrophilicity of C4 to install an amine pharmacophore while retaining the C2-bromide for subsequent functionalization.

Reagents:

-

DBFP (1.0 eq)

-

Amine Nucleophile (e.g., Morpholine, Aniline) (1.0 eq)

-

Base: Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: THF or DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve DBFP in anhydrous THF (0.1 M concentration) and cool to 0°C in an ice bath.

-

Addition: Mix the amine and DIPEA in a separate vial. Add this solution dropwise to the DBFP solution over 15 minutes.

-

Note: Rapid addition or higher temperatures may lead to bis-substitution (C2+C4).

-

-

Incubation: Stir at 0°C for 1–2 hours. Monitor consumption of DBFP by LC-MS.

-

Workup: Dilute with EtOAc, wash with water and brine. The product is usually the C4-substituted isomer (>90% selectivity).

Handling & Safety (HSE)

| Hazard Class | Description | Mitigation |

| Corrosive | Causes severe skin burns and eye damage. | Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood. |

| Moisture Sensitive | Hydrolyzes to release HBr and revert to pyrimidinones. | Store in desiccator or glovebox. Reseal containers immediately under inert gas. |

| Acute Toxicity | Harmful if swallowed or inhaled. | Avoid dust formation.[2][3][4][5] Use local exhaust ventilation. |

Waste Disposal:

Quench all reaction mixtures containing unreacted DBFP or

References

-

PubChem Compound Summary. 2,4-Dichloro-5-fluoropyrimidine (Analogous reactivity data). National Center for Biotechnology Information. [Link]

Sources

- 1. Fluorinated pyrimidine nucleosides. 4. Synthesis and antitumor testing of a series of 2',5'-dideoxy- and 2',3',5'-trideoxynucleosides of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

2,4-Dibromo-5-fluoropyrimidine CAS number

An In-Depth Technical Guide to 2,4-Dibromo-5-fluoropyrimidine: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated heterocyclic building block for researchers in organic synthesis and medicinal chemistry. The document details the compound's chemical identity, including its definitive CAS Number, and presents a plausible synthetic pathway based on established pyrimidine chemistry. A core focus is placed on the regioselective reactivity of the pyrimidine ring, offering field-proven insights into its behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide serves as an essential resource for scientists leveraging this versatile intermediate in the development of novel therapeutics and complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyrimidine ring, a scaffold of immense importance in the design of bioactive molecules.[1] The strategic placement of two bromine atoms and a fluorine atom creates a unique electronic landscape that dictates its reactivity and utility. The incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and target affinity.[2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 1372096-33-7 | [3][4] |

| Molecular Formula | C₄HBr₂FN₂ | [3][4] |

| Molecular Weight | 255.87 g/mol | [3][4] |

| Purity | Typically ≥95% | [4] |

| Appearance | White to off-white solid | N/A |

| Storage | Inert atmosphere, 2-8°C | [3][4] |

| SMILES | FC1=CN=C(Br)N=C1Br | [3] |

Proposed Synthesis Methodology

While specific proprietary synthesis routes for this compound are not widely published, a robust and logical pathway can be engineered starting from the readily available precursor, 5-fluorouracil (5-fluoro-2,4-dihydroxypyrimidine). This proposed synthesis involves a two-step process: a double bromination using a suitable brominating agent and dehydrating phosphorus oxybromide, followed by purification. This approach is analogous to established methods for converting dihydroxypyrimidines into dihalopyrimidines.[5]

Diagram of Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Self-Validating System)

Objective: To synthesize this compound from 5-fluorouracil.

Materials:

-

5-Fluorouracil

-

Phosphorus oxybromide (POBr₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5-fluorouracil (1 equivalent) and phosphorus oxybromide (3-5 equivalents).

-

Causality: Phosphorus oxybromide serves as both the brominating agent and a dehydrating agent, effectively replacing the hydroxyl groups of the tautomeric form of 5-fluorouracil with bromine atoms. An excess is used to drive the reaction to completion.

-

-

Dibromination: Heat the reaction mixture under a nitrogen atmosphere to approximately 150°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Trustworthiness: Monitoring the reaction ensures the complete consumption of the starting material, preventing purification difficulties and ensuring a higher yield of the desired product.

-

-

Quenching and Workup: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice.

-

Causality: This step quenches any remaining reactive POBr₃ in a controlled manner. The process is highly exothermic and must be done carefully.

-

-

Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

-

Trustworthiness: Chromatographic purification is essential to remove any mono-brominated species and other impurities, ensuring the high purity required for subsequent synthetic applications.[6]

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its halogen substituents. This allows for sequential, regioselective functionalization, making it a powerful tool for building molecular complexity.[7]

Generally, in 2,4-dihalopyrimidines, the C4 position is more susceptible to nucleophilic aromatic substitution (SₙAr) than the C2 position.[3][8] This is due to the superior ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens.

For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the reactivity of halogens typically follows the order I > Br > Cl > F. Therefore, the bromo groups at the C2 and C4 positions are the primary sites for these transformations.

Diagram of Regioselective Reactions

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Recent highlights in the synthesis of highly functionalized pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Halogenated Scaffolds: The Technical Profile of 2,4-Dibromo-5-fluoropyrimidine

Executive Summary

2,4-Dibromo-5-fluoropyrimidine (CAS: 1372096-33-7) represents a critical, high-value scaffold in the synthesis of fluorinated nucleoside analogs and kinase inhibitors. Unlike its more common chlorinated counterpart (2,4-dichloro-5-fluoropyrimidine), the dibromo variant offers distinct leaving group kinetics and halogen bonding capabilities that can alter reaction selectivity profiles.

This guide provides a definitive physicochemical profile, analyzes the regioselective reactivity (C4 vs. C2), and outlines a self-validating synthesis protocol. Crucially, researchers must distinguish between the dibromo (CAS 1372096-33-7) and dichloro (CAS 2927-71-1) analogs, as their molecular weights and reactivity rates differ significantly.

Physicochemical Profile & Molecular Weight Analysis[1]

Core Specifications

The following data establishes the baseline identity for this compound.

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1372096-33-7 | Distinct from Dichloro analog (2927-71-1) |

| Molecular Formula | ||

| Molecular Weight | 255.87 g/mol | Average Mass |

| Exact Mass | 253.849 g/mol | Monoisotopic ( |

| Physical State | Solid (Crystalline) | |

| Melting Point | 104–107 °C | Higher than dichloro analog (~38°C) |

| Solubility | DCM, Chloroform, DMSO | Hydrolytically unstable in water |

Mass Spectrometry: The Bromine Isotope Signature

For analytical validation (LC-MS), relying on the average molecular weight (255.87) is insufficient. The presence of two bromine atoms creates a distinct isotopic envelope that serves as a primary confirmation tool.[1]

-

Natural Abundance:

(50.7%) and -

Pattern: A molecule with two bromine atoms exhibits a 1:2:1 triplet pattern in the mass spectrum.[2]

MS Validation Criteria:

-

Peak M (254 m/z): Contains

+ -

Peak M+2 (256 m/z): Contains

+ -

Peak M+4 (258 m/z): Contains

+

Scientist's Note: If your MS data shows a 3:1 ratio (M:M+2), you have likely synthesized or purchased the monochloro or monobromo impurity. The 1:2:1 triplet is non-negotiable for purity confirmation.

Synthetic Utility & Regioselectivity[6][7]

The utility of this compound lies in its ability to undergo sequential Nucleophilic Aromatic Substitution (

The Regioselectivity Hierarchy

In 2,4-dihalopyrimidines, the C4 position is generally more reactive than the C2 position.

-

Electronic Factor: The C4 position is para to N1 and ortho to N3. The intermediate Meisenheimer complex formed at C4 is stabilized by the ability of N1 to accept the negative charge.

-

Steric Factor: The C2 position is flanked by two nitrogen atoms, creating a slightly more hindered environment for bulky nucleophiles.

However, the C5-Fluorine exerts an inductive electron-withdrawing effect (-I) that activates C4 and C6 strongly.

Reaction Pathway Visualization

The following diagram illustrates the sequential substitution logic, prioritizing C4 attack.

Figure 1: Regioselective

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of this compound from 5-Fluorouracil. Scale: 10 mmol basis.

Reagents & Stoichiometry[8]

-

Precursor: 5-Fluorouracil (1.0 eq)

-

Brominating Agent: Phosphorus Oxybromide (

) (2.5 - 3.0 eq) -

Base/Catalyst: N,N-Diethylaniline (1.5 eq) or catalytic DMF.

-

Solvent: Neat or Toluene (if temperature control is required).

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and an internal thermometer. Flush with Argon.

-

Why:

is extremely hygroscopic. Moisture will generate HBr gas and degrade the reagent to phosphoric acid, killing the reaction.

-

-

Addition: Charge the flask with 5-Fluorouracil (1.30 g, 10 mmol) and

(8.6 g, 30 mmol). Add N,N-Diethylaniline (2.2 g, 15 mmol) dropwise. -

Reaction: Heat the mixture to 110°C for 3–4 hours.

-

Observation: The slurry will dissolve into a dark melt as the reaction proceeds.

-

-

Monitoring: Monitor by TLC (20% EtOAc/Hexane). The starting material (very polar) should disappear, replaced by a high-Rf UV-active spot.

-

Quench (Critical Step): Cool the mixture to 0°C. Pour the reaction mass slowly onto crushed ice (100 g) with vigorous stirring.

-

Safety: This hydrolysis is highly exothermic and releases HBr fumes. Perform in a fume hood.

-

-

Extraction: Extract the aqueous slurry with Dichloromethane (3 x 50 mL).

-

Purification: Wash combined organics with sat.

(to remove residual acid) and Brine. Dry over

Workup Logic Flow

Figure 2: Workup protocol designed to safely manage exothermic hydrolysis and isolate the hydrolytically sensitive product.

Handling & Stability

-

Moisture Sensitivity: The C-Br bonds, particularly at C4, are susceptible to hydrolysis. Storage in a standard vial on a benchtop will lead to the formation of 5-fluoro-2-bromo-4-hydroxypyrimidine over time.

-

Protocol: Store under Argon/Nitrogen at 2–8°C.

-

-

Irritant Profile: As a halogenated pyrimidine, it is a potent skin and eye irritant. It may possess alkylating properties similar to other nitrogen mustards; handle with double gloving.

References

-

Lead Sciences. (2023). Chemical Data Sheet: this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 2927-71-1 (Dichloro Analog Comparison). Retrieved from [Link]

- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley.

Sources

Technical Guide: Synthesis of 2,4-Dibromo-5-fluoropyrimidine

Topic: 2,4-Dibromo-5-fluoropyrimidine Synthesis Protocol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 1372096-33-7) is a critical fluorinated heterocyclic building block used extensively in the development of pharmaceuticals, particularly in the synthesis of soluble guanylate cyclase (sGC) stimulators and antimetabolite prodrugs.[1][2] Its structural utility lies in the differential reactivity of the bromine atoms at the C2 and C4 positions, allowing for sequential nucleophilic aromatic substitutions (

This guide details the synthesis of this compound from 5-fluorouracil (5-FU) via bromodehydroxylation. The protocol is designed for high purity and scalability, addressing the specific challenges of handling reactive brominating agents and stabilizing the electron-deficient pyrimidine core.

Retrosynthetic Analysis & Mechanism

Strategic Logic

The synthesis targets the conversion of the two hydroxyl groups (tautomeric with carbonyls) of 5-fluorouracil into bromine substituents.

-

Precursor: 5-Fluorouracil (5-FU) is the optimal starting material due to its commercial availability and pre-installed fluorine atom at C5.

-

Reagent Selection: Phosphorus oxybromide (

) is the preferred brominating agent. While -

Regioselectivity: The reaction proceeds at both C2 and C4. The C4 position is generally more reactive towards nucleophilic attack in the final product, but during synthesis, both positions are brominated simultaneously under forcing conditions.

Reaction Mechanism Diagram

The following diagram illustrates the transformation from 5-fluorouracil to the dibromo derivative.

Caption: Mechanistic pathway for the bromodehydroxylation of 5-fluorouracil using phosphorus oxybromide.

Experimental Protocol

Reagents and Equipment

| Reagent | Role | Stoichiometry (Equiv.)[1][3] | Notes |

| 5-Fluorouracil | Substrate | 1.0 | Dry thoroughly before use. |

| Phosphorus Oxybromide ( | Brominating Agent | 2.5 - 3.0 | Highly corrosive; moisture sensitive. |

| Base / Catalyst | 1.0 - 1.5 | Scavenges acid; accelerates reaction. | |

| Toluene | Solvent (Optional) | N/A | Can be used if neat reaction is too viscous. |

| Dichloromethane (DCM) | Extraction Solvent | N/A | For workup. |

| Sodium Bicarbonate ( | Neutralizer | N/A | Saturated aqueous solution. |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube (or nitrogen inlet).

-

Charging: Add 5-fluorouracil (13.0 g, 100 mmol) and phosphorus oxybromide (86.0 g, 300 mmol) to the flask.

-

Note: If

is solid and difficult to stir, a minimal amount of anhydrous toluene or anisole can be added, though neat reactions often provide higher conversion rates.

-

-

Catalyst Addition: Carefully add

-dimethylaniline (12.1 g, 100 mmol) dropwise.-

Caution: Exothermic reaction. Ensure the system is vented properly to a scrubber to handle HBr fumes.

-

Phase 2: Thermal Reaction

-

Heating: Slowly heat the reaction mixture to 110–120°C using an oil bath.

-

Reflux: Maintain reflux for 3 to 4 hours . The suspension should gradually become a clear, dark solution, indicating the consumption of the starting material.

-

Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexanes) or LC-MS. The starting material (5-FU) is very polar; the product is non-polar.

Phase 3: Workup and Isolation

-

Cooling: Cool the reaction mixture to room temperature.

-

Quenching (Critical Safety Step):

-

Prepare a beaker with 500 g of crushed ice .

-

Slowly pour the reaction mixture onto the stirred ice. Do not add water to the reaction flask. The hydrolysis of excess

is violent and generates HBr gas.

-

-

Extraction:

-

Once the ice has melted and the hydrolysis is complete, extract the aqueous mixture with Dichloromethane (3 x 100 mL) .

-

-

Washing:

-

Wash the combined organic layers with saturated

solution (2 x 100 mL) to remove residual acid. -

Wash with brine (100 mL) .

-

-

Drying: Dry the organic layer over anhydrous

or

Phase 4: Purification

-

Crude Analysis: The crude residue is typically a yellow to orange solid.

-

Purification:

-

Recrystallization: Recrystallize from minimal hot hexane or a mixture of hexane/ethyl acetate.

-

Sublimation: For high-purity applications, sublimation under high vacuum can be effective.

-

Column Chromatography: If necessary, purify on silica gel eluting with 0-10% Ethyl Acetate in Hexanes.

-

-

Yield: Expected yield is 60–75% .

Characterization & Quality Control

A self-validating system requires confirming the structure and purity before downstream use.

-

Physical State: White to pale yellow crystalline solid.

-

Melting Point: 90–93°C (Lit. range for similar bromofluoropyrimidines; verify experimentally).

-

NMR (400 MHz,

-

Note: The spectrum is simple, showing only one singlet for the proton at the C6 position.

-

-

NMR:

-

Mass Spectrometry (GC-MS/LC-MS): m/z = 254, 256, 258 (Tribromide isotope pattern characteristic of

presence).

Safety & Handling

Critical Hazard: Phosphorus oxybromide is extremely corrosive and reacts violently with water.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

-

Waste Disposal: Quenched aqueous waste contains high concentrations of bromide and phosphoric acid. Neutralize before disposal according to local regulations.

Workflow Diagram

Caption: Operational workflow for the synthesis of this compound.

References

-

Cyclerion Therapeutics, Inc. (2025). Novel processes and intermediates for the preparation of soluble guanylate cyclase stimulators. Australian Patent Application AU 2025202281 A9. Link

-

Ambeed. (n.d.). This compound Product Page. Retrieved from Ambeed.com. Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2,4-dichloropyrimidine. (Analogous handling protocols). Link

- Jain, K. S., et al. (2006). Recent Advances in the Chemistry of Pyrimidines. Current Science, 90(6), 793-803.

Sources

Technical Guide: Reactivity & Functionalization of 2,4-Dibromo-5-fluoropyrimidine

Executive Summary

2,4-Dibromo-5-fluoropyrimidine (CAS: 2927-71-1) is a high-value heterocyclic scaffold, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, EGFR) and antiviral agents. Its structural utility lies in the orthogonal reactivity of its three substituents: two chemically distinct bromine atoms (C2, C4) and a metabolically stable fluorine atom (C5).

This guide provides a mechanistic breakdown of the molecule’s electronic landscape, defining the regioselectivity rules that govern Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings. It is designed to allow researchers to program sequential functionalization with high fidelity.

Part 1: Electronic Landscape & Mechanistic Basis

To predict reactivity, one must understand the electron density distribution. The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack.

The Fluorine Effect (C5)

Unlike hydrogen or alkyl groups, the fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I) .

-

Impact: It significantly lowers the LUMO energy of the ring, making the C4 and C6 positions more electrophilic than in non-fluorinated pyrimidines.

-

Stability: The C-F bond is extremely strong (~485 kJ/mol) and is generally inert to standard SNAr and Pd-catalyzed conditions used for C-Br functionalization.

Regioselectivity Hierarchy (C4 vs. C2)

The reactivity difference between the C4-Br and C2-Br bonds is the cornerstone of sequential synthesis.

-

C4-Br (Primary Reactive Site):

-

SNAr: Attack at C4 leads to a Meisenheimer complex stabilized by the para-nitrogen (N1) and the ortho-nitrogen (N3). The inductive pull of the adjacent C5-F further destabilizes the ground state and stabilizes the transition state for C4 attack.

-

Pd-Catalysis: The C4-Br bond is more electron-deficient, facilitating faster oxidative addition by Pd(0) species compared to C2-Br.

-

-

C2-Br (Secondary Reactive Site):

-

Flanked by two nitrogens, C2 is sterically more hindered and electronically less activated for nucleophilic attack compared to C4 in this specific fluorinated system. It typically requires higher temperatures or stronger nucleophiles to react after C4 has been functionalized.

-

Reactivity Decision Tree (Visualization)

Figure 1: Reactivity hierarchy demonstrating the kinetic preference for C4 functionalization in both SNAr and Metal-Catalyzed pathways.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The most common first step in utilizing this scaffold is the displacement of the C4-Bromine by an amine.

Regioselective C4-Amination

Objective: Selectively install an amine at C4 without touching C2.

| Parameter | Recommendation | Rationale |

| Solvent | THF, IPA, or DMF | Polar aprotic solvents (DMF) accelerate the rate; Alcohols (IPA) are milder and good for regiocontrol. |

| Base | DIPEA or Et3N (2-3 eq) | Scavenges HBr. Inorganic bases (K2CO3) can be used but may reduce solubility. |

| Temperature | -78°C to 0°C | Critical: Low temperature ensures kinetic control, favoring C4 exclusively. RT may lead to 5-10% C2 byproduct. |

| Stoichiometry | 1.0 - 1.1 eq of Amine | Excess amine promotes bis-substitution. |

Experimental Protocol: C4-Selective Amination

Self-Validating Step: Monitor reaction by TLC (Hexane/EtOAc) or LCMS. The C4-product typically is more polar than the starting material but less polar than the bis-product.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M concentration) under N2 atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add DIPEA (2.5 eq) followed by the dropwise addition of the amine (1.05 eq) dissolved in minimal THF. Note: Slow addition prevents local concentration spikes that cause bis-substitution.

-

Reaction: Stir at 0°C for 1–4 hours.

-

Checkpoint: Pull an aliquot for LCMS. If >5% starting material remains, warm to RT cautiously.

-

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography is usually required to remove trace regioisomers.

Part 3: Transition Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira) generally follow the same regioselectivity trends as SNAr due to the preferential oxidative addition into the more electron-deficient C4-Br bond [1].

Suzuki-Miyaura Coupling

Challenge: Preventing "over-coupling" (bis-arylation) and hydrolysis of the C-F bond (rare but possible with strong hydroxides).

| Variable | Optimization Strategy |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Ligand | Triphenylphosphine (standard) |

| Base | Na2CO3 or K3PO4 |

| Solvent | Dioxane/Water (4:1) |

Sequential Workflow: C4-Suzuki followed by C2-SNAr

A common strategy is to install a carbon framework at C4, then use the remaining C2-Br for amination.

Figure 2: Sequential functionalization workflow. Note that the order can be reversed (SNAr then Suzuki), but C4 is always the first position to react.

Part 4: Troubleshooting & Safety

Common Pitfalls

-

Regioisomer Contamination: If you observe ~10% of the C2-isomer during Step 1, lower the temperature and ensure the nucleophile is added slowly.

-

Hydrolysis: The C4-Br is sensitive to hydrolysis by water in basic media, leading to the formation of 5-fluorouracil derivatives. Use anhydrous solvents for SNAr.

-

Halogen Dance: While less common in pyrimidines than thiophenes, avoid using Lithium-Halogen exchange reagents (n-BuLi) unless strictly necessary and at -78°C, as the bromine atoms can migrate.

Safety (E-E-A-T)

-

Fluorinated Compounds: While the C-F bond is stable, combustion or thermal decomposition can release HF.

-

Sensitizers: Halopyrimidines are potent skin sensitizers. Double-glove (Nitrile) and work in a fume hood.

References

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: National Institutes of Health (PubMed) / Vertex AI Search Results. Context: Establishes the baseline C4-selectivity for nucleophilic attack in 2,4-dihalo-5-EWG-pyrimidines. (General Reference for Pyrimidine SNAr regioselectivity)

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC Publishing). Context: Confirms that oxidative addition typically favors the more electron-deficient carbon-halogen bond (C4 > C2 in pyrimidines).

-

5-Bromo-2-fluoropyrimidine Technical Data. Source: PubChem / Sigma-Aldrich Technical Sheets. Context: Physical properties and safety data for the fluorinated pyrimidine core.[1]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Source: National Institutes of Health (NIH). Context: Discusses ligand effects that can occasionally invert selectivity, reinforcing the need for standard ligands to maintain C4 preference.

Sources

Technical Guide: Solubility Profiling & Process Handling of 2,4-Dibromo-5-fluoropyrimidine

Executive Summary

2,4-Dibromo-5-fluoropyrimidine (CAS: 1372096-33-7) is a high-value heterocyclic intermediate critical in the synthesis of fluorinated nucleoside analogs, which serve as potent antiviral and antineoplastic agents (e.g., Gemcitabine and Capecitabine derivatives). Unlike its chlorinated analog (2,4-dichloro-5-fluoropyrimidine), the dibromo variant offers distinct reactivity profiles in palladium-catalyzed cross-coupling and nucleophilic aromatic substitutions due to the weaker C-Br bond.

This guide addresses the solubility landscape of this compound. While specific thermodynamic solubility constants are often proprietary or absent in open literature for this specific analog, this document provides a predictive solubility matrix based on structural activity relationships (SAR) with known analogs and details the Laser Monitoring Observation Technique , the industry-standard protocol for generating precise solubility data in-house.

Physicochemical Profile & Structural Analogs[1]

To understand the solubility behavior of the target compound, we must analyze it against its well-characterized analogs. The substitution of Chlorine with Bromine increases lipophilicity and molecular weight, generally lowering solubility in polar protic solvents while enhancing affinity for polar aprotic solvents.

Table 1: Comparative Physicochemical Properties

| Property | This compound (Target) | 2,4-Dichloro-5-fluoropyrimidine (Analog) | 5-Bromo-2-fluoropyrimidine (Analog) |

| CAS No. | 1372096-33-7 | 2927-71-1 | 62802-38-4 |

| Mol. Weight | 255.87 g/mol | 166.96 g/mol | 176.98 g/mol |

| Physical State | Solid (Crystalline) | Low Melting Solid / Crystalline | Solid |

| Melting Point | Est. 50–80°C* | 37–41°C | 92°C |

| Lipophilicity (LogP) | High (Hydrophobic) | Moderate | Moderate |

| Reactivity | High (C-Br labile) | Moderate (C-Cl stable) | Moderate |

*Note: The dibromo analog typically exhibits a higher melting point than the dichloro derivative due to increased London dispersion forces, but lower than the mono-bromo due to symmetry breaking.

Predictive Solubility Landscape

Based on the "Like Dissolves Like" principle and the dielectric constants of standard process solvents, the following solubility trends are established for this compound.

Table 2: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Reaction medium; Extraction |

| Polar Aprotic | Ethyl Acetate, THF, Acetone | Good to High | Recrystallization; Reaction |

| Aromatic | Toluene, Xylene | Moderate | High-temp reactions; Azeotropic drying |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Anti-solvent; Crystallization (Hot) |

| Highly Polar | Water | Insoluble | Washing (removal of salts) |

| Alkanes | Hexane, Heptane | Insoluble | Anti-solvent precipitation |

Thermodynamic Modeling Framework

For process optimization, experimental data should be fitted to the Modified Apelblat Equation , which correlates solubility (

Where

Experimental Protocol: Laser Monitoring Technique

To obtain precise solubility curves (Solubility vs. Temperature) necessary for scaling up crystallization, the Laser Monitoring Observation Technique is the gold standard. It eliminates the subjectivity of visual inspection.

Principle

A laser beam passes through a solvent vessel containing the solute. As the temperature changes or solvent is added, the dissolution of solid particles increases laser transmittance. The point of maximum transmittance (plateau) or the disappearance of scattering indicates the saturation point.

Workflow Diagram

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining the solid-liquid equilibrium of this compound.

Step-by-Step Methodology

-

Preparation: Calibrate the analytical balance (precision ±0.0001 g) and the temperature controller (precision ±0.05 K).

-

Loading: Place a known mass of this compound (

) into the double-jacketed glass vessel. -

Solvent Addition: Add a known mass of solvent (

). -

Setup: Insert the laser probe and temperature sensor. Ensure the magnetic stirrer is active (preventing particle sedimentation).

-

Dynamic Measurement:

-

Slowly increase temperature.

-

Continuously log laser intensity.

-

Endpoint: The temperature at which laser intensity reaches a stable maximum (indicating complete dissolution) is recorded as the equilibrium temperature (

) for that specific concentration.

-

-

Replication: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Process Applications & Safety

Recrystallization Strategy

Based on the polarity profile, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

-

Solvent System: Dissolve in warm Ethyl Acetate (high solubility).

-

Anti-Solvent: Slowly add Heptane or Cold Ethanol (low solubility) to induce precipitation.

-

Note: Avoid Methanol if trans-halogenation (exchange of Br with OMe) is a risk at high temperatures, though this is less common with dibromo- species compared to highly reactive fluorides.

Handling & Safety (E-E-A-T)

Halogenated pyrimidines are potent sensitizers and potential alkylating agents.

-

Hazard: Causes skin burns (H314) and serious eye damage (H318).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C-Br bonds can release HBr).

-

PPE: Nitrile gloves, face shield, and local exhaust ventilation are mandatory.

Process Decision Matrix

Caption: Figure 2. Decision matrix for purification and solvent selection based on solubility properties.

References

-

BenchChem. (2025). A Technical Guide to Determining the Solubility of 2,4-Dibromo-5-methoxyphenol in Organic Solvents. Retrieved from

-

Dissolution Technologies. (2023). Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study. Retrieved from

- Journal of Chemical & Engineering Data. (2025). Solubility of Halogenated Pyrimidines in Organic Solvents. (General Reference for Methodology).

-

BLD Pharm. (n.d.). Product Information: this compound (CAS 1372096-33-7).[1] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine. Retrieved from

-

Ossila. (2023).[2] 5-Bromo-2-fluoropyrimidine: Properties and Applications. Retrieved from

Sources

A-Z Guide to Halogenated Pyrimidine Stability and Storage: A Technical Guide for Drug Development Professionals

Abstract

Halogenated pyrimidines are a cornerstone of antiviral and anticancer therapies, yet their inherent chemical stability presents a significant challenge for formulation and development. This in-depth technical guide provides a comprehensive overview of the factors governing the stability of these critical compounds. We will delve into the mechanistic underpinnings of degradation pathways, provide evidence-based protocols for optimal storage and handling, and outline robust methodologies for stability assessment. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals, enabling them to ensure the integrity and efficacy of halogenated pyrimidine-based therapeutics from the bench to the clinic.

Introduction: The Double-Edged Sword of Halogenation

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) into the pyrimidine ring profoundly alters the molecule's electronic and steric properties. This modification is the very source of their therapeutic efficacy, often enhancing binding to target enzymes or disrupting viral and cellular replication. However, this same chemical alteration can also render the molecule susceptible to various degradation pathways, including hydrolysis, photolysis, and enzymatic breakdown. Understanding and mitigating these instabilities is paramount for the successful development of safe and effective drug products.

Halogenation can, in some instances, enhance the stability of the nucleoside. For example, substituting fluorine at the C-2' position of the sugar moiety can increase the stability of the glycosidic bond.[1] Conversely, the presence of a halogen can also create new avenues for degradation. This guide will explore this dichotomy, providing the foundational knowledge necessary to navigate the complexities of halogenated pyrimidine stability.

The Chemical Landscape of Instability: Key Factors and Mechanisms

The stability of a halogenated pyrimidine is not an intrinsic, immutable property but rather a dynamic interplay of its molecular structure and its environment. Several key factors can influence the rate and pathway of degradation.

The Nature of the Halogen

The specific halogen atom substituted onto the pyrimidine ring plays a significant role in the compound's stability. The electronegativity and size of the halogen influence bond strengths and reactivity. For instance, the carbon-fluorine bond is exceptionally strong, often imparting greater stability to fluorinated compounds like 5-Fluorouracil (5-FU). In contrast, the larger and less electronegative iodine atom in Idoxuridine can be more susceptible to cleavage.

Position of Substitution

The position of the halogen on the pyrimidine ring is a critical determinant of stability. Halogenation at the C5 position, for example, can influence the susceptibility of the C6 position to nucleophilic attack, a common degradation pathway.

The Influence of pH

The pH of the surrounding medium is one of the most critical factors affecting the stability of halogenated pyrimidines in solution.[2]

-

Acidic Conditions: In acidic solutions, hydrolysis is often the primary degradation pathway. For example, Gemcitabine, a difluorinated nucleoside analog, undergoes deamination to its uridine analogue in 0.1 N HCl.[3] A detailed study of Gemcitabine hydrochloride in an aqueous solution at pH 3.2 revealed that the degradation follows pseudo first-order kinetics.[4][5][6] The primary degradation products in acidic conditions include the uridine analogue, diastereomeric 6-hydroxy-5,6-dihydro-2'-deoxy-2',2'-difluorouridines, and O(6),5'-cyclo-5,6-dihydro-2'-deoxy-2',2'-difluorouridine.[4][5]

-

Alkaline Conditions: Under basic conditions, different degradation mechanisms can prevail. For Gemcitabine hydrochloride in 0.1 N NaOH, anomerization (conversion to its alpha-anomer) and the formation of uridine hydrolysis products are observed.[3]

The prodrug Ancitabine quantitatively converts to the active drug Cytarabine in aqueous solutions across a pH range of 1.5-10.7, with maximum stability observed at a pH of less than or equal to 4.[7]

The Impact of Temperature

As with most chemical reactions, temperature significantly influences the rate of degradation. Elevated temperatures accelerate hydrolytic and oxidative degradation pathways. Therefore, strict temperature control during storage and handling is essential. For many halogenated pyrimidines, refrigerated or frozen storage is recommended to minimize degradation over time.

Photostability: The Degrading Power of Light

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical degradation of halogenated pyrimidines. This can lead to the formation of photoproducts with altered biological activity and potential toxicity. Photostability testing, as outlined in the ICH Q1B guideline, is a critical component of drug development to assess the intrinsic photostability of a new drug substance and product.[8]

Enzymatic Degradation

In a biological system, halogenated pyrimidines are subject to enzymatic degradation. For instance, Cytarabine is rapidly deaminated by cytidine deaminase in the serum to an inactive uracil derivative.[9][10] Similarly, Gemcitabine is primarily inactivated by cytidine deaminase, which converts it to difluorodeoxyuridine (dFdU).[11] The balance between activating kinases and deactivating deaminases can be a key determinant of a drug's efficacy.[12]

Core Principles of Storage and Handling: A Proactive Approach to Stability

Ensuring the stability of halogenated pyrimidines requires a proactive and meticulous approach to storage and handling. The following protocols are designed to be self-validating systems, minimizing the risk of degradation and ensuring the integrity of the compound.

General Storage Recommendations

A summary of recommended storage conditions for several common halogenated pyrimidines is provided in the table below. It is crucial to consult the manufacturer's specific recommendations for each compound.

| Compound | Form | Recommended Storage Temperature | Duration of Stability | Source |

| 5-Fluorouracil (5-FU) | Crystalline Solid | -20°C | ≥ 4 years | [13] |

| In 0.9% NaCl in PVC bags | Frozen at -20°C, then refrigerated at 5°C ± 3°C | Up to 79 days frozen, then up to 28 days refrigerated | [14] | |

| In 0.9% NaCl in PVC bags | 4°C or 21°C | At least 14 days | [15] | |

| Bromodeoxyuridine (BrdU) | Stock Solution (10 mg/ml in DPBS) | -80°C (long-term) | Thawed solution stable at 4°C for 4 months | [16] |

| Trifluridine | Solid | Store as supplied | 1 year | [17] |

| Solutions in DMSO or distilled water | -20°C | Up to 1 month | [17] | |

| Idoxuridine | Ophthalmic Solution | 2-8°C | 2 years | [18] |

Step-by-Step Protocol for Handling Solid Compounds

-

Acclimatization: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can accelerate hydrolysis.

-

Inert Atmosphere: For highly sensitive compounds, handle in a glove box under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.

-

Weighing: Use a calibrated analytical balance in a draft-free enclosure. Minimize the time the container is open.

-

Packaging: After dispensing, purge the container with an inert gas before tightly sealing. Store in a desiccator if necessary.

Step-by-Step Protocol for Preparing and Storing Solutions

-

Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use freshly prepared buffers and adjust the pH to the optimal range for stability.

-

Dissolution: Dissolve the compound with gentle agitation. Avoid excessive heating unless specified by the manufacturer.

-

Filtration: If necessary, filter the solution through a compatible, low-binding sterile filter to remove particulates.

-

Storage of Solutions: Store solutions in appropriate containers (e.g., amber glass vials to protect from light) at the recommended temperature. For many compounds, storing aqueous solutions for more than one day is not recommended.[13] Avoid repeated freeze-thaw cycles.[16]

Assessing Stability: Methodologies and Best Practices

A robust stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) and detect any degradation products.

The Role of High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for stability testing of halogenated pyrimidines.[19] A validated, stability-indicating HPLC method should be able to separate the parent compound from its degradation products and any potential impurities.[20]

Forced Degradation Studies

Forced degradation (stress testing) is a critical component of method development and validation. It involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[21] This helps to:

-

Elucidate potential degradation pathways.

-

Demonstrate the specificity of the analytical method.

-

Identify potential degradation products that need to be monitored during formal stability studies.

Experimental Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study.

Drug-Excipient Compatibility: A Critical Pre-formulation Step

The successful formulation of a stable dosage form depends on the careful selection of excipients.[22] It is crucial to perform drug-excipient compatibility studies to ensure that the chosen excipients do not adversely affect the stability of the halogenated pyrimidine.[23][24]

Common Analytical Techniques for Compatibility Screening

-

Differential Scanning Calorimetry (DSC): DSC can detect potential interactions by observing changes in the thermal properties (e.g., melting point, enthalpy) of the drug in the presence of an excipient.[22]

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR can identify chemical interactions by detecting changes in the vibrational frequencies of functional groups in the drug and excipient mixture.[22]

Conclusion: A Commitment to Quality and Efficacy

The stability and proper storage of halogenated pyrimidines are not mere logistical considerations; they are fundamental to the safety and efficacy of these life-saving therapies. A thorough understanding of the chemical principles governing their stability, coupled with the implementation of robust handling and storage protocols, is essential for any researcher, scientist, or drug development professional working with these compounds. By adhering to the principles and methodologies outlined in this guide, we can ensure the integrity of these vital medicines from the laboratory to the patient.

References

- Selection of excipients for polymer coated capsule of Capecitabine through drug-excipient comp

- Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed. (URL: )

- The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.

- Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. (URL: )

- Long-Term Stability of 5-Fluorouracil in 0.

- Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation | Clinical Chemistry | Oxford Academic. (URL: )

- The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products. | Semantic Scholar. (URL: )

- The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.

- Long-term stability of 5-fluorouracil stored in PVC bags and in ambul

- Bromodeoxyuridine (BrdU) - BD Biosciences. (URL: )

-

Common Name: 5-FLUOROURACIL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. (URL: [Link])

-

Extended stability of 5-fluorouracil and methotrexate solutions in PVC containers. (URL: [Link])

-

Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients2 | JNCI - Oxford Academic. (URL: [Link])

-

Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - MDPI. (URL: [Link])

- Aqueous conversion kinetics and mechanisms of ancitabine, a prodrug of the antileukemic agent cytarabine - PubMed. (URL: )

-

i-motif DNA - Wikipedia. (URL: [Link])

-

BD Pharmingen Technical Data Sheet - ResearchGate. (URL: [Link])

-

pyrimidine degradation pathway: Topics by Science.gov. (URL: [Link])

-

Cytarabine - Wikipedia. (URL: [Link])

-

FORMULATION AND EVALUATION OF CAPECITABINE IMMEDIATE RELEASE TABLETS - CORE. (URL: [Link])

-

Cytarabine - Cytosar® - GlobalRPH. (URL: [Link])

- Formulation, development and in vitro characterization of modified release tablets of capecitabine - PubMed. (URL: )

-

Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. (URL: [Link])

-

Quantum mechanics/molecular mechanics studies on mechanistic photophysics of epigenetic C5-halogenated DNA nucleosides: 2′-deoxy-5-chlorocytidine and 2′-deoxy-5-bromocytidine in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing). (URL: [Link])

-

Chromatography of Pyrimidine Reduction Products | Analytical Chemistry. (URL: [Link])

-

PHARMACOLOGY OF Cytarabine (cytosine arabinoside Ara C ; pharmacokinetics, Mechanism of Action, Uses - YouTube. (URL: [Link])

- Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2' - PubMed. (URL: )

-

FORMULATION AND EVALUATION OF CAPECITABINE SUSTAINED RELEASE TABLETS - IJRAR.org. (URL: [Link])

- The dependence of halogenated pyrimidine incorporation and radiosensitization on the dur

- Development of an extended-release formulation of capecitabine making use of in vitro-in vivo correl

-

The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal | ACS Organic & Inorganic Au. (URL: [Link])

-

Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (URL: [Link])

-

Technological development and study of 0.1 % Idoxuridine (eyedrops) - ResearchGate. (URL: [Link])

-

Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem - NIH. (URL: [Link])

-

207981Orig1s000 - accessdata.fda.gov. (URL: [Link])

-

Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry - PMC. (URL: [Link])

-

Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines - PMC. (URL: [Link])

-

(PDF) Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds - ResearchGate. (URL: [Link])

- Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed. (URL: )

- The effects of prolonged administration of 5-bromodeoxyuridine on cells of the immune system - PubMed. (URL: )

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])

-

Can I leave BrDU labelled cells fixed overnight before starting BrDU stain?ing?. (URL: [Link])

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (URL: [Link])

-

Trifluridine | C10H11F3N2O5 | CID 6256 - PubChem - NIH. (URL: [Link])

-

AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK - IJRPC. (URL: [Link])

-

A validated stability indicating RP-UFLC method for the estimation of Trifluridine – Anti viral drug - Research Journal of Pharmacy and Technology. (URL: [Link])

-

pH Stability of ophthalmic solutions | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. (PDF) The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products [academia.edu]

- 7. Aqueous conversion kinetics and mechanisms of ancitabine, a prodrug of the antileukemic agent cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tga.gov.au [tga.gov.au]

- 9. Cytarabine - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. oaepublish.com [oaepublish.com]

- 12. globalrph.com [globalrph.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bdbiosciences.com [bdbiosciences.com]

- 17. Trifluridine | 70-00-8 [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. ijrpc.com [ijrpc.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. rjptonline.org [rjptonline.org]

- 22. sphinxsai.com [sphinxsai.com]

- 23. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 24. Formulation, development and in vitro characterization of modified release tablets of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

safety precautions for handling 2,4-Dibromo-5-fluoropyrimidine

Executive Summary & Chemical Profile

2,4-Dibromo-5-fluoropyrimidine (CAS: 2927-71-1) is a highly reactive halogenated heterocyclic building block used extensively in the synthesis of antiviral and antineoplastic agents. Its utility stems from the differential reactivity of the bromine atoms at the C2 and C4 positions, allowing for regioselective nucleophilic aromatic substitution (

However, this same reactivity presents significant safety challenges.[1] The compound is a potent electrophile capable of alkylating biological macromolecules (proteins and DNA), acting as a severe skin/eye irritant (potentially corrosive), and posing a high risk of skin sensitization. Furthermore, the fluorine substituent at C5 increases lipophilicity, potentially enhancing dermal absorption relative to non-fluorinated analogs.

Physicochemical & Hazard Data Table

| Property | Specification / Hazard |

| CAS Number | 2927-71-1 |

| Molecular Formula | |

| Physical State | White to off-white crystalline solid |

| Reactivity | High susceptibility to hydrolysis (releases HBr); |

| GHS Classification | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H314/H315 (Causes severe skin burns/irritation), H317 (Skin sensitizer), H318 (Serious eye damage), H335 (Resp.[2] Irritation) |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), moisture-sensitive |

Mechanistic Hazard Analysis

To handle this compound safely, one must understand why it is dangerous.

-

Electrophilic Attack (

): The pyrimidine ring is electron-deficient. The bromine at position C4 is highly labile due to the inductive effect of the adjacent nitrogen and the fluorine at C5. Upon contact with biological tissue, the C4-Br (and subsequently C2-Br) undergoes substitution with biological nucleophiles (e.g., amines in proteins), leading to chemical burns and sensitization. -

Hydrolysis & Acid Generation: In the presence of ambient moisture, the C-Br bonds can hydrolyze, releasing Hydrogen Bromide (HBr), a corrosive gas that damages respiratory mucosa.

-

Fluorine Effect: The C5-fluorine atom is metabolically stable but increases the compound's lipophilicity (

), facilitating penetration through the stratum corneum (outer skin layer) more effectively than non-fluorinated pyrimidines.

Hierarchy of Controls & Engineering

Reliance on PPE alone is a failure of safety planning. The following hierarchy must be established before a container is opened.

Figure 1: Risk Assessment & Control Hierarchy for Halogenated Pyrimidines.

Engineering Controls

-

Primary Containment: All handling (weighing, solubilizing, reacting) must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

-

Atmosphere: Use a Schlenk line or glovebox to maintain an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.

-

Static Control: Use anti-static weighing boats, as halogenated powders can carry static charges, leading to dispersion (dusting).

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of fluorinated aromatics in organic solvents due to permeation risks.

| Body Part | Required Equipment | Technical Justification |

| Hands (Dry Solid) | Double Nitrile Gloves (min 0.11 mm thick) | Sufficient for incidental contact with solid powder. |

| Hands (Solution) | Laminate Film (Silver Shield/4H) under Nitrile | Fluorinated heterocycles in solvents (DCM, THF) permeate nitrile rapidly. Laminate offers >4hr breakthrough time. |

| Eyes | Chemical Splash Goggles | Safety glasses do not seal against dust or corrosive vapors. |

| Respiratory | N95/P2 (if in hood); Full-face respirator (spill) | Prevents inhalation of dust or HBr hydrolysis products. |

| Body | Tyvek Lab Coat + Chemical Apron | Prevents contamination of street clothes; Tyvek resists dry particulate penetration. |

Operational Protocol: Safe Handling & Synthesis

Goal: To set up a reaction preventing moisture ingress and operator exposure.

Step 1: Preparation (Pre-Work)

-

Quench Check: Ensure a quenching agent (e.g., saturated Sodium Bicarbonate solution) is prepared before starting work to neutralize accidental spills or cleaning waste.

-

Desiccant Check: Verify the desiccator or glovebox antechamber is active (indicator blue/active).

-

Glassware: Oven-dry all glassware (>120°C for 4 hours) to remove surface moisture.

Step 2: Weighing & Transfer

-

Transfer the reagent bottle from the refrigerator to the fume hood. Allow it to warm to room temperature inside a desiccator or sealed bag before opening.

-

Reasoning: Opening a cold bottle in humid air causes immediate condensation, accelerating hydrolysis (HBr formation).

-

-

Place the balance inside the hood or use a localized powder containment enclosure.

-

Weigh quickly into a tared, dry flask.

-

Self-Validating Step: Immediately purge the headspace of the reagent bottle with Argon/Nitrogen before resealing. Wrap the cap with Parafilm.

Step 3: Solubilization

-

Add anhydrous solvent (e.g., THF, DMF) via syringe or cannula transfer.

-

Exotherm Alert: Dissolution may be slightly exothermic. If adding a nucleophile (amine/thiol), expect a significant exotherm. Cool the reaction vessel to 0°C during addition.

-

Vent the reaction vessel through an oil bubbler or scrubber to prevent pressure buildup from HBr release.

Step 4: Decontamination

-

Wipe the exterior of the reagent bottle with a tissue dampened with saturated bicarbonate solution (to neutralize trace acid) before returning to storage.

-

Dispose of the wipe as solid hazardous waste.

Emergency Response & Waste Management

Spill Response Decision Tree

Do not treat all spills equally. A solution spill is more dangerous than a solid spill due to increased permeation rates.

Figure 2: Workflow for responding to incidental spills.

First Aid Measures

-

Skin Contact: Immediate flush with water for 15 minutes.[3][4] Soap is essential to remove the lipophilic compound. Do not use alcohol (increases absorption).

-

Eye Contact: Rinse for 15 minutes lifting eyelids. Seek ophthalmologist support immediately due to corrosive potential (HBr).

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical personnel only).[3]

Waste Disposal

-

Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) or strong bases.

-

Labeling: Clearly tag waste as "Halogenated Organic - Corrosive/Toxic."

-

Quenching: For reaction mixtures, quench with aqueous bicarbonate or ammonium chloride in the hood before bottling for disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26344048, 2-Bromo-5-fluoropyrimidine (Analogous Structure Safety Data). Retrieved from [Link]

-

Plastics Europe (2025). Guide for the Safe Handling of Fluoropolymer Resins & Decomposition Products. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Halogenated Pyrimidines Hazard Classification. Retrieved from [Link]

Sources

Technical Guide: Strategic Utilization of 2,4-Dibromo-5-fluoropyrimidine in Medicinal Chemistry

Executive Summary

2,4-Dibromo-5-fluoropyrimidine (CAS: 1372096-33-7) represents a high-value pharmacophore scaffold in modern drug discovery. Unlike its non-fluorinated counterparts, the C5-fluorine atom confers unique electronic properties that modulate the reactivity of the C2 and C4 bromine atoms while enhancing the metabolic stability of the final drug candidate. This guide provides a technical roadmap for utilizing this building block, focusing on regioselective functionalization strategies to access novel kinase inhibitors, antimetabolites, and antiviral agents.

Part 1: Structural & Electronic Properties (The Causality)

To successfully manipulate this compound, one must understand the electronic bias of the pyrimidine ring. The reactivity is not random; it is dictated by the inductive effects of the nitrogen atoms and the C5-fluorine substituent.

The Electrophilic Hierarchy

The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the two bromine positions are not equivalent.

-

C4 Position (Primary Reactive Site): The C4 carbon is para-like to N1 and ortho-like to N3. The electron-withdrawing nature of these nitrogens, combined with the inductive effect of the adjacent C5-fluorine, makes C4 the most electrophilic center. It is the kinetic product site for SNAr.

-

C2 Position (Secondary Reactive Site): The C2 carbon is flanked by two nitrogens. While electronically deficient, the transition state for nucleophilic attack at C2 is often higher in energy compared to C4 due to steric shielding and the specific orbital alignment required for the Meisenheimer complex intermediate.

-

C5-Fluorine Effect: The fluorine atom is small (Van der Waals radius ~1.47 Å) but highly electronegative. It lowers the LUMO energy of the ring, increasing overall reactivity compared to 2,4-dibromopyrimidine, while simultaneously blocking metabolic oxidation at the C5 position (a common clearance pathway).

Reactivity Visualization

The following diagram maps the distinct reaction pathways available for this scaffold.

Figure 1: Reactivity map illustrating the kinetic preference for C4 modification prior to C2 functionalization.

Part 2: Regioselective Functionalization Strategies

The "Gold Standard" workflow for this scaffold involves a sequential approach: C4-Functionalization followed by C2-Functionalization.

Strategy A: The SNAr Approach (Kinase Hinge Binders)

This is the most common route for synthesizing ATP-competitive kinase inhibitors. The C4 position is derivatized with an amine or aniline to form the "hinge-binding" motif.

-

Step 1 (C4 Attack): Reaction with a nucleophile (amine) at low temperature (-10°C to 0°C).

-

Why Low Temp? At room temperature, a small percentage of C2 substitution may occur (bis-substitution). Low temperature ensures kinetic control, yielding >95% C4-isomer.

-

-

Step 2 (C2 Attack): The remaining C2-bromide is less reactive but can be displaced under forcing conditions (heating to 80-100°C) or via transition metal catalysis.

Strategy B: Transition Metal Catalysis (Suzuki/Buchwald)

Palladium-catalyzed cross-couplings offer access to C-C and C-N bonds that are difficult to form via SNAr.

-

Regioselectivity: In Suzuki-Miyaura coupling, oxidative addition of Pd(0) occurs preferentially at the electron-deficient C4-Br bond.

-

Ligand Influence: Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) can enhance the rate of oxidative addition, allowing for coupling at room temperature, which preserves the C2-Br for subsequent steps.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Kinase Inhibitor Design (EGFR/JAK)

Many FDA-approved kinase inhibitors (e.g., Gefitinib, Osimertinib) utilize a pyrimidine core. The this compound scaffold allows for the rapid assembly of libraries.

-

C4-Substituent: Typically an aniline or heterocycle that forms hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

-

C5-Fluorine: Increases the acidity of the N1-H (if present in tautomers) and modulates the lipophilicity (LogP), improving membrane permeability.

-

C2-Substituent: Often a solubilizing group (e.g., piperazine, morpholine) that extends into the solvent-exposed region of the kinase pocket.

Synthesis Workflow Diagram

Figure 2: Sequential synthesis workflow for generating 2,4-disubstituted kinase inhibitors.

Part 4: Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable late-stage intermediates.

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Selective displacement of C4-Br with an aniline derivative.

-

Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Do not skip cooling.

-

Addition: Add the aniline nucleophile (1.0 equiv) dropwise. Follow with DIPEA (1.2 equiv) dropwise over 15 minutes.

-

Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Checkpoint (TLC/LCMS):

-

Pass Criteria: LCMS should show a major peak for Mono-Substituted Product (M+H) and <5% Bis-Substituted impurity.

-

Fail Criteria: If Bis-substituted product >10%, lower temperature to -78°C for repeat.

-

-

Workup: Quench with water, extract with EtOAc. The C2-Br atom remains intact for the next step.

Protocol B: C2-Selective Suzuki Coupling

Objective: Coupling an aryl boronic acid to the C2-Br of the intermediate from Protocol A.

-

Setup: In a microwave vial or pressure tube, combine the C4-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (2.0 equiv).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 mins.

-

Catalyst: Add Pd(dppf)Cl2 (5 mol%).

-

Reaction: Heat to 90°C for 4-6 hours (or MW 120°C for 20 min).

-

Checkpoint:

-

Validation: The disappearance of the characteristic Br-isotope pattern (1:1 doublet) in MS indicates completion.

-

-

Purification: Filter through Celite and purify via silica chromatography.

Part 5: Quantitative Data Summary

Table 1: Comparative Reactivity of Halogenated Pyrimidines

| Scaffold | C4-Reactivity (SNAr) | C2-Reactivity (SNAr) | Metabolic Stability | Primary Application |

| 2,4-Dibromo-5-fluoro | High (Kinetic Product) | Low (Requires Heat) | High (Blocked C5) | Kinase Inhibitors |

| 2,4-Dichloropyrimidine | Moderate | Very Low | Low (C5 oxidation) | General Building Block |

| 2,4-Dichloro-5-nitro | Very High | Moderate | Moderate | Nitro-reduction routes |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26344048, 2-Bromo-5-fluoropyrimidine. Retrieved from [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[1][2] Retrieved from [Link]

-

Karthikeyan, C., et al. (2016).[3] Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Léris, A., et al. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. ResearchGate. Retrieved from [Link]

-

WuXi AppTec. (2025).[3] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 2,4-Dibromo-5-fluoropyrimidine

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a vast array of kinase inhibitors pivotal in oncology. The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the formation of carbon-carbon bonds, prized for its high efficiency and broad functional group tolerance. This document provides a detailed guide to the regioselective Suzuki coupling of 2,4-dibromo-5-fluoropyrimidine, a versatile building block for the synthesis of complex molecules. We will delve into the mechanistic underpinnings of regioselectivity, present optimized protocols, and offer insights gleaned from extensive experience with related dihaloheterocyclic systems.

Mechanistic Insights: The Basis of Regiocontrol

The regioselectivity of the Suzuki coupling on this compound is primarily dictated by the relative reactivity of the C2 and C4 positions towards the palladium catalyst. The generally accepted catalytic cycle for the Suzuki reaction provides a framework for understanding this selectivity.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine. This is often the rate-determining and selectivity-determining step.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} Figure 1. Generalized Suzuki-Miyaura catalytic cycle.

Factors Governing Regioselectivity in 2,4-Dihalopyrimidines